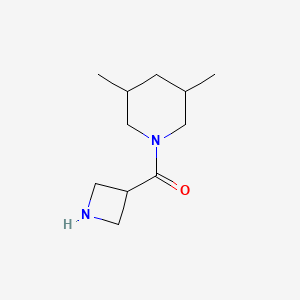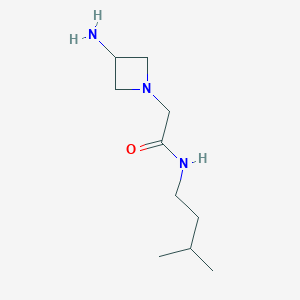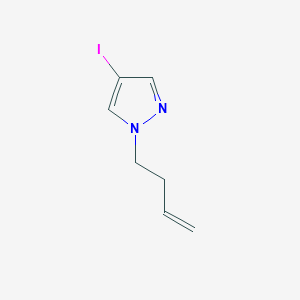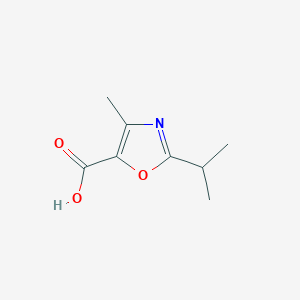
1-(Azetidine-3-carbonyl)-3,5-dimethylpiperidine
Descripción general
Descripción
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, making them significantly more stable than related aziridines .
Molecular Structure Analysis
Azetidines are four-membered heterocycles. Their reactivity is driven by a considerable ring strain, which also contributes to their stability .Chemical Reactions Analysis
Azetidines have unique reactivity that can be triggered under appropriate reaction conditions . The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is commonly used to synthesize functionalized azetidines .Aplicaciones Científicas De Investigación
Stereoselective Synthesis of Piperidines
- Stereoselective Synthesis : A study demonstrated the stereoselective preparation of various 4-substituted piperidines from 2-(2-mesyloxyethyl)azetidines, highlighting a method that provides an alternative to known preparations of 3,4-disubstituted piperidines, important scaffolds in medicinal chemistry (Mollet et al., 2011).
Synthesis of Piperidin-4-ones
- Ring Expansion-Oxidation Protocol : Another study explored the transformation of cis-2-(2-bromo-1,1-dimethylethyl)azetidines into novel 5,5-dimethylpiperidin-4-ones, employing a ring expansion–oxidation protocol, providing a selective method for synthesizing piperidin-4-ones, a useful template in drug design (Mollet et al., 2013).
Rearrangement of Azetidines
- Reactivity and Rearrangement : Research on 2-aryl-3,3-dichloroazetidines revealed their reactivity under basic conditions, leading to the formation of aziridines and azetines through ring contraction or expansion, showcasing the utility of azetidines in synthesizing other valuable nitrogen-containing heterocycles (Dejaegher et al., 2002).
Gold-Catalyzed Synthesis of Azetidin-3-ones
- Gold-Catalyzed Intermolecular Oxidation : A flexible and stereoselective approach for synthesizing azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes was reported, highlighting the potential of azetidin-3-ones as versatile substrates for further functionalization (Ye et al., 2011).
Applications in Antibacterial Agents
- 7-Azetidinylquinolones : The synthesis and evaluation of 7-azetidinylquinolones as antibacterial agents were detailed, demonstrating the importance of azetidine moieties in enhancing the antibacterial activity of quinolone-based compounds (Frigola et al., 1995).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Related compounds, such as azetidine derivatives, have been shown to exhibit antimicrobial and anti-proliferative activity . These compounds often target bacterial topoisomerase enzymes, DNA gyrase, and topoisomerase IV .
Mode of Action
Related compounds, such as fluoroquinolones, exert their antimicrobial activity by binding to type ii bacterial topoisomerase enzymes, dna gyrase, and topoisomerase iv . This binding induces permanent double-stranded DNA breaks, which results in cell death .
Biochemical Pathways
Related compounds, such as fluoroquinolones, interfere with the dna replication process of bacteria by inhibiting dna gyrase and topoisomerase iv .
Result of Action
Related compounds have been shown to inhibit the growth of certain bacteria and cancer cell lines .
Propiedades
IUPAC Name |
azetidin-3-yl-(3,5-dimethylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-8-3-9(2)7-13(6-8)11(14)10-4-12-5-10/h8-10,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODWOXVDRRNLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidine-3-carbonyl)-3,5-dimethylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1490562.png)
![2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B1490564.png)



![Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1490571.png)

![1-[3-(Methoxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1490573.png)

![N-[(4-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1490575.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1490578.png)